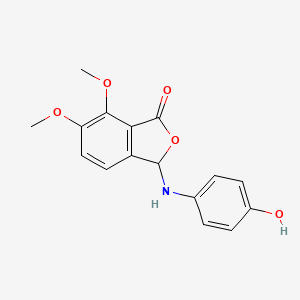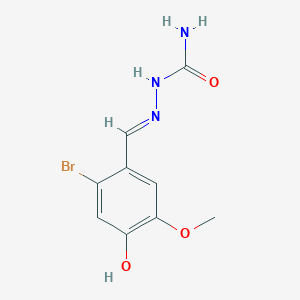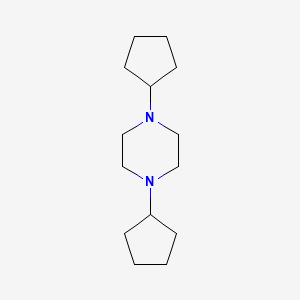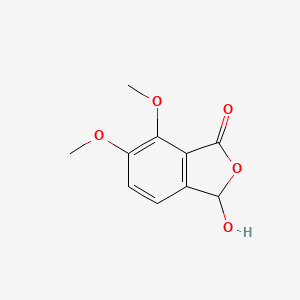
1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” is a complex organic compound that belongs to the class of isobenzofurans. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxyphenyl and dimethoxy groups in its structure suggests potential interactions with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” typically involves multi-step organic reactions. A common approach might include:
Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyphenyl group, leading to quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the isobenzofuran core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it could be used in the synthesis of dyes, polymers, or other materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The hydroxyphenyl and dimethoxy groups could play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isobenzofuran-1(3H)-one derivatives: Compounds with similar core structures but different substituents.
Phenylamino derivatives: Compounds with similar amino group substitutions on aromatic rings.
Dimethoxy derivatives: Compounds with methoxy groups on aromatic rings.
Uniqueness
The uniqueness of “1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” lies in its specific combination of functional groups, which can result in unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H15NO5 |
|---|---|
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
3-(4-hydroxyanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15NO5/c1-20-12-8-7-11-13(14(12)21-2)16(19)22-15(11)17-9-3-5-10(18)6-4-9/h3-8,15,17-18H,1-2H3 |
Clé InChI |
QCGDFYJXDWDWBY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877299.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B10877300.png)
![4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B10877303.png)

![2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10877313.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10877327.png)
![4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B10877328.png)

![N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877337.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10877370.png)
![(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B10877383.png)
![2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10877387.png)
![(2E)-3-{3-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B10877394.png)
